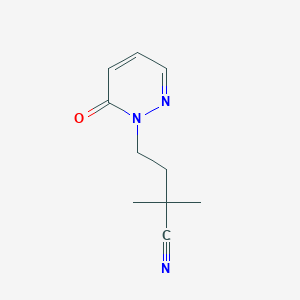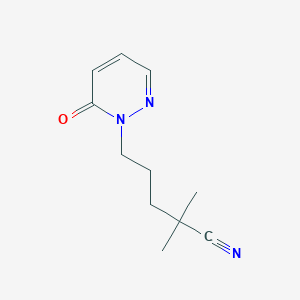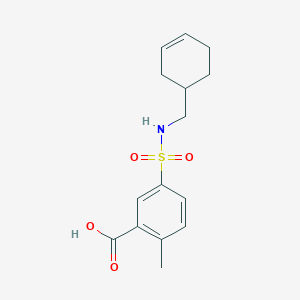
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a chemical compound with a molecular formula of C16H14N4O3. It is also known as PDI, and it belongs to the class of isoquinoline derivatives. PDI has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of PDI is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. PDI has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. PDI has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
PDI has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. PDI has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, PDI has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of PDI is its relatively simple synthesis method, which makes it readily available for laboratory experiments. PDI is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one of the limitations of PDI is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of PDI is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on PDI. One potential area of investigation is the development of PDI-based fluorescent probes for detecting metal ions in biological systems. Another potential area of research is the optimization of the synthesis method for PDI to improve the yield and purity of the product. Additionally, further studies are needed to fully elucidate the mechanism of action of PDI and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
合成方法
The synthesis of PDI involves the reaction of 2-acetylpyrazine with 3,4-dihydroisoquinoline-4-carboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield PDI. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
科学研究应用
PDI has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities. PDI has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, PDI has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(10-18-7-3-6-16-18)17-8-11-4-1-2-5-12(11)13(9-17)15(20)21/h1-7,13H,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSWQFQEMLNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)CN3C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)



![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)
![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)
![2-Methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]propanoic acid](/img/structure/B7589928.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)